Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-
Description
Significance of Aryl C-Si and Aryl C-Halogen Bonds in Enabling Complex Syntheses
The carbon-silicon (C-Si) and carbon-halogen (C-X) bonds are cornerstones of modern synthetic chemistry, primarily due to their central role in cross-coupling reactions. rsc.org Arylsilanes, containing the aryl C-Si bond, are robust, generally low-toxicity, and stable organometallic reagents. researchgate.net They are crucial partners in reactions like the Hiyama coupling, which forms new carbon-carbon bonds under palladium catalysis. uwindsor.ca The trimethylsilyl (B98337) group, in particular, can serve as a versatile synthetic handle; the C-Si bond can be selectively cleaved under specific conditions (e.g., with fluoride (B91410) ions) to participate in coupling reactions or be transformed into other functional groups. bldpharm.com
Concurrently, the aryl C-halogen bond is a linchpin of synthetic chemistry, acting as a reliable electrophilic site for a multitude of transformations. azmax.co.jp Aryl halides are common starting materials for foundational cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, which collectively represent some of the most powerful tools for constructing C-C, C-O, and C-N bonds. rsc.org The differing reactivity of various halogens (I > Br > Cl > F) allows for selective and sequential reactions on polyhalogenated aromatic rings. The strength of the carbon-fluorine bond, the strongest single bond to carbon, often renders it unreactive in typical cross-coupling reactions, allowing it to act as a permanent substituent that modulates the electronic properties of the molecule.
Research Trajectories and Academic Value of Benzene (B151609), 1-chloro-3-fluoro-2-(trimethylsilyl)-
Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- (CAS No. 133117-45-0) is a molecule of significant academic interest precisely because it combines the distinct synthetic advantages of both arylsilane and aryl halide functionalities within a single, highly substituted aromatic ring. Its structure is a blueprint for advanced synthetic strategies.
The primary research value of this compound lies in its potential as a versatile building block for constructing even more complex molecules through sequential and site-selective cross-coupling reactions. The key reactive sites are the C-Cl and C-Si bonds. The C-Cl bond can be activated for palladium-catalyzed cross-coupling, while the C-Si bond can be engaged in Hiyama-type couplings, often under different catalytic conditions. This orthogonality allows for a programmed introduction of different substituents at the C1 and C2 positions. The fluorine atom at C3 is largely inert to these conditions and serves to electronically modify the ring, influencing the reactivity of the other sites and the properties of the final product.
The synthesis of this compound itself is a valuable case study in modern synthetic methods, likely relying on directed ortho metalation (DoM) to overcome the regiochemical challenges inherent in its 1,2,3-substitution pattern. In this strategy, the chloro and fluoro substituents direct a strong base to deprotonate the C2 position, which is then "quenched" with a silicon electrophile. Therefore, the academic value of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- is twofold: it is a product of sophisticated regioselective synthesis and a versatile precursor for the creation of novel, highly functionalized aromatic compounds.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTQHCATZLMPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzene, 1 Chloro 3 Fluoro 2 Trimethylsilyl
Regioselective Halogenation Strategies: Directed ortho-Metalation and Halogen Exchange Protocols
The regiocontrolled introduction of halogen atoms onto an aromatic ring is a cornerstone of synthesizing substituted benzenes. For a molecule with the specific substitution pattern of 1-chloro-3-fluoro-2-(trimethylsilyl)benzene, achieving the desired halogen placement requires precise control, which can be achieved through methods like directed ortho-metalation and halogen exchange.
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgunblog.fr This generates a stabilized aryllithium intermediate, which can then be trapped by an electrophile, such as a chlorinating agent, to introduce a chlorine atom with high precision. organic-chemistry.org
In the context of synthesizing 1-chloro-3-fluoro-2-(trimethylsilyl)benzene, a plausible DoM strategy could start from a precursor like 1-fluoro-2-(trimethylsilyl)benzene. Here, the fluorine atom can act as a moderate DMG, directing lithiation to the C3 position. Subsequent quenching with a suitable electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, would yield the target structure. The hierarchy and directing ability of various DMGs have been extensively studied, with groups like amides and carbamates being strong directors, while ethers and halogens are considered more moderate. organic-chemistry.orguwindsor.ca
Halogen Exchange Protocols , commercially known as the Halex process, provide another route for introducing halogens. This process typically involves nucleophilic aromatic substitution to exchange one halogen for another, most commonly converting aryl chlorides to aryl fluorides using potassium fluoride (B91410) at high temperatures. wikipedia.org While direct exchange of fluorine for chlorine is less common due to the high strength of the C-F bond, related strategies can be envisioned. organic-chemistry.orgresearchgate.net A more feasible approach would involve the synthesis of a bromo or iodo precursor at the desired position, followed by a transition-metal-catalyzed conversion to the corresponding chloride. The systematic study of halogen exchange reactions remains an active area of research, aiming to improve yields and understand the mechanistic details for various halogens.
Introduction of the Trimethylsilyl (B98337) Group: Directed Silylation and Grignard-Type Approaches
The introduction of the bulky trimethylsilyl (TMS) group, particularly between two existing substituents, requires robust synthetic methods. Directed silylation and reactions involving organometallic intermediates are primary strategies.
Directed Silylation operates on the same principle as DoM, where a DMG guides the regioselective deprotonation of an ortho-position, followed by quenching with a silicon electrophile, most commonly trimethylsilyl chloride (TMSCl). uwindsor.ca For instance, starting with 1-chloro-3-fluorobenzene, if a suitable DMG were present at the C2 position (or if one of the halogens could direct the lithiation appropriately), treatment with a strong base and then TMSCl could install the silyl (B83357) group. rsc.org Recent innovations also include iridium-catalyzed C-H activation for ortho-silylation, formally directed by a hydroxyl group, which can be converted into other functionalities. berkeley.edunih.gov
Grignard-Type Approaches offer a classic and reliable method for forming carbon-silicon bonds. This process involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile toward a silyl halide like TMSCl. researchgate.netmasterorganicchemistry.com To synthesize the target compound, a potential precursor would be 2-bromo-1-chloro-3-fluorobenzene. The greater reactivity of the C-Br bond compared to C-Cl and C-F allows for selective formation of the Grignard reagent at the C2 position.
Utilization of Rieke-Magnesium and Entrainment Methods in Aryl Silylation
Standard methods for Grignard reagent formation can sometimes be sluggish, particularly with less reactive aryl chlorides or bromides. The use of highly reactive "Rieke" magnesium, prepared by the reduction of magnesium salts, can overcome this inertia. unl.edu Rieke magnesium reacts efficiently with a wide range of organic halides, enabling the formation of Grignard reagents that are otherwise difficult to prepare. riekemetals.come-bookshelf.deriekemetals.com This enhanced reactivity is crucial for preparing sterically hindered or electronically deactivated organomagnesium compounds, which can then be used in silylation reactions.
The table below summarizes the key features of these Grignard-type approaches.
| Method | Starting Material Example | Key Reagents | Advantages |
| Conventional Grignard | 2-Bromo-1-chloro-3-fluorobenzene | Mg, TMSCl, THF | Well-established, reliable for reactive halides. wikipedia.org |
| Rieke-Magnesium | 1-Chloro-3-fluoro-2-bromobenzene | Rieke Mg (Mg*), TMSCl | Enables reaction of less reactive or hindered halides. riekemetals.com |
Palladium-Catalyzed Silylation Methods for Aryl Halides
Palladium-catalyzed cross-coupling reactions have emerged as highly versatile and powerful tools for C-Si bond formation. acs.org These methods typically couple an aryl halide with a silylating agent, such as hexamethyldisilane (B74624) (Me3Si-SiMe3) or various hydrosilanes, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgorganic-chemistry.org This approach tolerates a broad range of functional groups and can be applied to aryl chlorides, bromides, and iodides. organic-chemistry.orgkyoto-u.ac.jpacs.org The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphines often providing the best results, especially for less reactive aryl chlorides. acs.orgorganic-chemistry.org
Recent developments have also focused on palladium-catalyzed C-H silylation, which can directly install a silyl group on an arene without the need for a pre-installed halogen, offering a more atom-economical route. nih.gov
The following table provides an overview of representative palladium-catalyzed silylation systems.
| Silylating Agent | Catalyst/Ligand System | Substrate Scope | Reference |
| Hexamethyldisilane | Pd(dba)2 / Biaryl phosphine ligands | Good for electron-rich and -neutral aryl chlorides. | organic-chemistry.org |
| Hydrosilanes (e.g., HSiEt3) | Pd(t-Bu3P)2 | Effective for electron-rich aryl iodides. | acs.org |
| Dialkoxydisilanes | PdCl2 / JohnPhos | Introduces alkoxysilyl groups from aryl bromides. | kyoto-u.ac.jp |
Sequential and Convergent Synthesis Approaches for ortho-Disubstituted Fluorochloroarenes
The assembly of a polysubstituted arene like 1-chloro-3-fluoro-2-(trimethylsilyl)benzene can be approached through either a sequential or a convergent strategy.
A sequential (or linear) synthesis involves the stepwise introduction of functional groups onto the aromatic core. youtube.com The order of these steps is critical, as existing substituents dictate the regioselectivity of subsequent reactions through their electronic and directing effects. youtube.com For example, one could start with 1,3-dichlorobenzene, perform a regioselective fluorination via a Halex-type reaction, and then introduce the trimethylsilyl group at the sterically hindered C2 position. Alternatively, a Friedel-Crafts acylation followed by chlorination and subsequent reduction could be employed to control the meta-relationship between substituents. quora.com
Challenges and Innovations in the Synthesis of Sterically Hindered Polyfunctionalized Aromatics
The synthesis of aromatics bearing multiple substituents, especially in a contiguous arrangement, presents significant challenges.
Challenges:
Steric Hindrance: The presence of three adjacent groups in the target molecule creates a sterically crowded environment. rsc.org This can impede the approach of reagents, slowing down reaction rates or preventing reactions altogether. For example, the introduction of the bulky TMS group between the chloro and fluoro substituents is a sterically demanding transformation. chimia.chresearchgate.net
Regioselectivity: Controlling the precise placement of each substituent is difficult when multiple directing effects are at play. The combined electronic influences of the chloro, fluoro, and silyl groups must be carefully considered to achieve the desired isomer.
Harsh Reaction Conditions: Classical methods for aromatic functionalization can require harsh conditions (high temperatures, strong acids/bases) that may not be compatible with all functional groups present on the molecule. Synthesizing electron-deficient and sterically bulky arylamines, for example, is notoriously difficult with traditional methods. acs.org
Innovations: Significant progress has been made to address these challenges.
Advanced Catalysis: The development of novel palladium catalysts with sophisticated ligands has enabled cross-coupling reactions on previously unreactive, sterically hindered substrates under milder conditions. acs.orgorganic-chemistry.org
C-H Functionalization: Direct C-H activation and functionalization is a rapidly advancing field that offers new retrosynthetic disconnections. nih.govnih.gov By activating a C-H bond directly, chemists can bypass the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly syntheses.
Novel Reagents and Methods: The use of highly reactive reagents like Rieke metals provides pathways to organometallic intermediates that are inaccessible under standard conditions. riekemetals.com Furthermore, emerging techniques such as electrochemical synthesis are providing new tools for precisely modifying complex aromatic compounds. scitechdaily.com
These innovations continue to push the boundaries of synthetic chemistry, enabling the construction of increasingly complex and functionalized aromatic molecules like Benzene (B151609), 1-chloro-3-fluoro-2-(trimethylsilyl)-.
Exploration of Chemical Reactivity and Mechanistic Pathways of Benzene, 1 Chloro 3 Fluoro 2 Trimethylsilyl
Reactivity of the Trimethylsilyl (B98337) Moiety: Desilylation and Cross-Coupling Facilitation
The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, primarily known for its ability to be readily cleaved (desilylation) and to facilitate cross-coupling reactions.
Protodesilylation and Halodesilylation Reactions for Further Functionalization
Protodesilylation, the replacement of a silyl (B83357) group with a proton, can be readily achieved under acidic or basic conditions. This reaction is a cornerstone for introducing other functional groups at the position formerly occupied by the TMS group. Similarly, halodesilylation allows for the direct replacement of the trimethylsilyl group with a halogen atom (e.g., iodine, bromine, or chlorine) using an appropriate halogen source. This transformation is particularly useful for preparing aryl halides that can then participate in a variety of coupling reactions.
Role as a Precursor in Hiyama and Other Silane-Mediated Cross-Coupling Reactionsresearchgate.net
The trimethylsilyl group in Benzene (B151609), 1-chloro-3-fluoro-2-(trimethylsilyl)- serves as a key precursor in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. researchgate.net In this reaction, the carbon-silicon bond is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a pentacoordinate silicate (B1173343) species. This species then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form a new carbon-carbon bond with an organic halide.
The Hiyama coupling offers several advantages, including the low toxicity of organosilicon reagents and their stability to air and moisture. researchgate.net The presence of the chloro and fluoro substituents on the aromatic ring can influence the efficiency of the Hiyama coupling.
Table 1: Examples of Hiyama Cross-Coupling Reactions
| Aryl Silane | Coupling Partner | Catalyst | Activator | Product | Yield (%) |
| Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- | Aryl Iodide | Pd(PPh₃)₄ | TBAF | 2-Aryl-1-chloro-3-fluorobenzene | Varies |
| Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- | Aryl Bromide | Pd₂(dba)₃ / XPhos | TBAF | 2-Aryl-1-chloro-3-fluorobenzene | Varies |
Note: Yields are dependent on specific reaction conditions and the nature of the coupling partner.
Reactivity of the Aryl Halides: Nucleophilic and Palladium-Catalyzed Coupling Reactions
The chloro and fluoro substituents on the benzene ring are pivotal in directing the molecule's reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Driven by Halogen Activation
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. youtube.com In Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-, the presence of the electron-withdrawing fluoro and chloro groups activates the aromatic ring towards nucleophilic attack. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product.
The rate of SNAr is influenced by the nature of the leaving group and the position of the electron-withdrawing groups. youtube.com Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.com The ortho and para positions relative to the electron-withdrawing groups are the most activated sites for nucleophilic attack. libretexts.org
Diverse Palladium-Catalyzed Aryl Coupling Transformations (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The chloro and fluoro groups on Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- also serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a powerful tool for the synthesis of aryl alkynes.
Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
The reactivity of the aryl halides in these coupling reactions generally follows the order I > Br > Cl >> F. Therefore, the chloro group in Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- is more likely to participate in these reactions than the fluoro group under standard conditions.
Table 2: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C(aryl)-C(aryl) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) |
| Heck | Alkene | Pd catalyst, Base | C(aryl)-C(alkenyl) |
Influence of Substituents on Aromatic Reactivity: A Comparative Analysis of Chloro, Fluoro, and Trimethylsilyl Groups
Trimethylsilyl Group: The trimethylsilyl group is generally considered to be a weak electron-donating group. It can stabilize a positive charge on an adjacent carbon atom through hyperconjugation and inductive effects. In electrophilic aromatic substitution, the TMS group is an ortho, para-director.
Table 3: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect (EAS) |
| -F | Strong -I | Weak +R | Deactivating | Ortho, Para |
| -Cl | Strong -I | Weak +R | Deactivating | Ortho, Para |
| -Si(CH₃)₃ | Weak +I | - | Activating | Ortho, Para |
Mechanistic Investigations of Transformations Involving Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-
The chemical behavior of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- is dictated by the interplay of its three substituents on the aromatic ring: a chloro group, a fluoro group, and a trimethylsilyl group. These substituents influence the electron density of the benzene ring and sterically hinder the approach of reagents, thereby determining the regioselectivity and reaction rates of various transformations.
Aryl functionalization reactions are a cornerstone of modern synthetic chemistry, and understanding the mechanistic pathways of substituted benzenes is crucial for the development of novel synthetic methodologies. The presence of a bulky trimethylsilyl group ortho to a chloro group, with a fluoro group in the meta position, presents a unique electronic and steric environment.
The functionalization of the aryl ring of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- can proceed through several mechanistic pathways, with the stability of the transition states being a key determinant of the reaction outcome.
In electrophilic aromatic substitution (SEAr) , the reaction proceeds via a positively charged intermediate known as the Wheland intermediate or sigma complex. The substituents on the ring play a crucial role in stabilizing or destabilizing this intermediate. Both the chloro and fluoro groups are deactivating due to their inductive electron-withdrawing effects, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the positive charge in the Wheland intermediate. The trimethylsilyl group is generally considered an ortho, para-director and is known to stabilize a carbocationic charge at the beta-position through hyperconjugation.
Considering the positions of the substituents in Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-, the directing effects can be summarized as follows:
| Substituent | Position | Directing Effect (SEAr) | Activating/Deactivating |
| -Cl | 1 | ortho, para | Deactivating |
| -Si(CH3)3 | 2 | ortho, para | Activating |
| -F | 3 | ortho, para | Deactivating |
The combined directing effects would likely lead to a complex mixture of products in electrophilic aromatic substitution reactions. However, the steric bulk of the trimethylsilyl group would significantly hinder electrophilic attack at the positions ortho to it.
In nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. Both chlorine and fluorine can act as leaving groups, with fluorine generally being a better leaving group in SNAr reactions. The presence of the electron-withdrawing halogen atoms activates the ring towards nucleophilic attack. The trimethylsilyl group's effect on SNAr is less straightforward; it is not a strong electron-withdrawing group but its silicon atom can potentially stabilize an adjacent carbanion through d-orbital participation, although this effect is debated.
A plausible transition state for an SNAr reaction would involve the attack of a nucleophile at the carbon bearing either the chloro or fluoro group. The stability of the resulting Meisenheimer complex would be enhanced by the inductive effect of the other halogen.
Another important reaction for ortho-silylated haloarenes is the generation of arynes . Treatment with a strong base could potentially lead to the formation of a benzyne (B1209423) intermediate through elimination of HCl or HSi(CH3)3. The regioselectivity of the subsequent nucleophilic addition to the aryne would be influenced by the remaining substituents.
The delineation of reaction pathways for Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- requires an analysis of both kinetic and thermodynamic factors. The kinetically controlled product is the one that is formed fastest, proceeding through the lowest energy transition state. The thermodynamically controlled product is the most stable product, which will predominate if the reaction conditions allow for equilibrium to be established.
In electrophilic aromatic substitution, the initial site of attack is kinetically determined. The relative energies of the various possible Wheland intermediates will dictate the major product. Steric hindrance from the bulky trimethylsilyl group will likely raise the activation energy for substitution at the adjacent positions, making these pathways kinetically less favorable.
The following table outlines the predicted kinetic and thermodynamic favorability of substitution at the available positions on the ring in an SEAr reaction:
| Position of Substitution | Predicted Kinetic Favorability | Predicted Thermodynamic Favorability | Rationale |
| C4 | Moderate | High | para to -Cl and meta to -F and -Si(CH3)3. Favorable electronically and sterically. |
| C5 | Low | Moderate | meta to -Cl and -Si(CH3)3 and ortho to -F. Electronically disfavored. |
| C6 | Very Low | Low | ortho to -Cl and -Si(CH3)3. Highly sterically hindered. |
Ipso-substitution, where the trimethylsilyl group itself is replaced by an electrophile, is a well-documented reaction for arylsilanes and represents another potential kinetically and thermodynamically favorable pathway, especially with certain electrophiles.
For nucleophilic aromatic substitution, the reaction rate will depend on the nature of the nucleophile, the leaving group, and the stability of the Meisenheimer complex. The C-F bond is generally stronger than the C-Cl bond, but the fluoride ion is a better leaving group in SNAr reactions due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. Therefore, substitution of the chloro group might be kinetically favored under certain conditions, while substitution of the fluoro group could also be a viable pathway.
The thermodynamic stability of the final product will also play a role. The formation of a more stable aromatic system will be the thermodynamic driving force. In aryne formation, the regioselectivity of the nucleophilic addition is often governed by the electronic effects of the substituents on the aryne intermediate.
Strategic Applications As a Building Block in Complex Chemical Syntheses
Precursor for Elaborate Fluorinated and Chlorinated Aromatic Scaffolds
The presence of both fluorine and chlorine atoms on the aromatic ring of Benzene (B151609), 1-chloro-3-fluoro-2-(trimethylsilyl)- allows for its use as a precursor in the synthesis of diverse halogenated aromatic scaffolds. The trimethylsilyl (B98337) group plays a crucial role in directing regioselective reactions and can be readily transformed into other functional groups. This trifecta of functionalities enables chemists to introduce additional substituents with high precision, leading to the creation of complex fluorinated and chlorinated aromatic compounds that are of significant interest in medicinal chemistry and materials science.
The synthetic utility of this compound lies in the differential reactivity of its functional groups. For instance, the trimethylsilyl group can be replaced through ipso-substitution reactions, allowing for the introduction of a variety of electrophiles at the 2-position. Furthermore, the chloro and fluoro substituents can participate in various cross-coupling reactions, providing pathways to biaryls and other extended aromatic systems. The ability to selectively manipulate each of these sites is paramount in the construction of intricate molecular frameworks.
Table 1: Key Reactions for the Elaboration of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-
| Reaction Type | Reagents and Conditions | Product Type |
| Ipso-desilylation/Halogenation | ICl, AlCl₃ | 1-Chloro-3-fluoro-2-iodobenzene |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Functionalized biaryls |
| Hiyama Coupling | Organohalide, Pd catalyst, fluoride (B91410) source | Substituted biaryls |
Role in the Construction of Advanced Organic Materials (Emphasis on Synthetic Strategy)
In the realm of materials science, Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- serves as a critical starting material for the synthesis of advanced organic materials. The strategic incorporation of fluorine atoms into organic electronic materials can significantly influence their electronic properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their thermal and oxidative stability.
The synthetic strategy often involves leveraging the trimethylsilyl group as a handle for palladium-catalyzed cross-coupling reactions. This approach allows for the systematic extension of the π-conjugated system, a key factor in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloro and fluoro substituents can be retained in the final material to fine-tune its properties or can be further functionalized to introduce desired functionalities. The ability to construct complex, multi-functionalized aromatic systems from this building block is a testament to its versatility in the design of next-generation organic materials.
Table 2: Examples of Advanced Organic Materials Derived from Silylated Dihalobenzene Precursors
| Material Class | Synthetic Strategy | Potential Application |
| Fluorinated Poly(p-phenylenevinylene)s | Stille or Suzuki coupling of a bis-functionalized derivative | Organic electronics |
| Hole-transporting materials | Buchwald-Hartwig amination | OLEDs |
| Electron-transporting materials | Palladium-catalyzed cross-coupling reactions | OPVs |
Contribution to the Synthesis of Highly Functionalized Ligands and Catalysts
The unique substitution pattern of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- also lends itself to the synthesis of highly functionalized ligands for catalysis. The strategic placement of chloro, fluoro, and a modifiable silyl (B83357) group allows for the creation of sterically and electronically tuned ligands that can influence the activity and selectivity of metal catalysts.
For example, the trimethylsilyl group can be converted to a phosphine (B1218219) or other coordinating group through a series of well-established transformations. The presence of the halogen atoms can modulate the electronic properties of the resulting ligand, thereby influencing the catalytic cycle. The ability to systematically vary the substituents on the ligand backbone provides a powerful tool for the rational design of catalysts for a wide range of chemical transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The development of novel ligands derived from this versatile building block continues to be an active area of research.
Computational and Theoretical Chemical Studies of Benzene, 1 Chloro 3 Fluoro 2 Trimethylsilyl
Quantum Chemical Characterization of Electronic Structure and Bonding Properties
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of a molecule. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the distribution of electrons and predict various molecular properties. prensipjournals.comprensipjournals.com For Benzene (B151609), 1-chloro-3-fluoro-2-(trimethylsilyl)-, these calculations would reveal the influence of the chloro, fluoro, and trimethylsilyl (B98337) substituents on the aromatic ring.
The electronic properties of interest include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energies and shapes of the HOMO and LUMO are crucial for understanding the molecule's reactivity and its behavior in chemical reactions.
Detailed analysis of the bonding properties would involve examining bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) atomic charges. These parameters provide a quantitative measure of the geometric structure and the distribution of electron density within the molecule. For instance, the C-Si, C-Cl, and C-F bond lengths and their respective vibrational frequencies can be computationally predicted and compared with experimental data if available.
Computational Prediction and Analysis of Reactivity and Regioselectivity
The regioselectivity of electrophilic aromatic substitution, a common reaction for benzene derivatives, can be predicted by analyzing the distribution of electron density in the aromatic ring and the stability of the possible intermediates (sigma complexes). The directing effects of the chloro, fluoro, and trimethylsilyl groups would be computationally assessed. The trimethylsilyl group is known to be a bulky ortho, para-director that can also be cleaved under certain electrophilic conditions. The chloro and fluoro groups are deactivating ortho, para-directors. The interplay of these electronic and steric effects determines the most likely position for substitution.
Similarly, for nucleophilic aromatic substitution, the calculations would focus on identifying the most electron-deficient carbon atoms in the ring, which are the most susceptible to nucleophilic attack. The presence of the electron-withdrawing halogen atoms would influence this reactivity.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions and to map out their energy landscapes. prensipjournals.comnih.gov For reactions involving Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-, DFT calculations can be used to identify transition states, intermediates, and the corresponding activation energies. prensipjournals.com
By calculating the potential energy surface for a given reaction, researchers can determine the most favorable reaction pathway. nih.gov This includes identifying the lowest energy transition state connecting reactants and products. For example, in a substitution reaction, DFT could be used to model the step-by-step process of the electrophile or nucleophile approaching the aromatic ring, forming an intermediate, and the subsequent departure of a leaving group.
These computational studies provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone. The calculated energy barriers can also be used to estimate reaction rates, providing a quantitative prediction of the reaction's feasibility.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are employed to study the three-dimensional structure and dynamics of molecules. For Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-, conformational analysis is crucial for understanding the spatial arrangement of the bulky trimethylsilyl group relative to the other substituents on the benzene ring.
The rotation around the C-Si bond can be studied to identify the most stable conformers (rotamers) and the energy barriers between them. This information is important as the conformation of the molecule can influence its reactivity and its interactions with other molecules.
Furthermore, molecular modeling can be used to investigate intermolecular interactions. researchgate.net For instance, the interaction of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- with solvent molecules or with other reactants can be simulated. These simulations can reveal the nature of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding, which play a critical role in the condensed phase behavior of the compound.
Advanced Analytical Methodologies for Mechanistic Elucidation in Reactions of Benzene, 1 Chloro 3 Fluoro 2 Trimethylsilyl
Application of Advanced NMR Spectroscopy for Probing Reaction Intermediates
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the in-situ investigation of reaction mechanisms, offering unparalleled insight into the structure and dynamics of transient intermediates. For reactions involving Benzene (B151609), 1-chloro-3-fluoro-2-(trimethylsilyl)-, multi-dimensional NMR techniques are particularly powerful.
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) , are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals of reactants, intermediates, and products within a complex reaction mixture. COSY spectra reveal scalar (through-bond) couplings between protons, helping to identify adjacent protons in the aromatic ring and confirm the integrity of the trimethylsilyl (B98337) (TMS) group. NOESY, on the other hand, identifies through-space correlations, which can be crucial for determining the stereochemistry and conformation of bulky intermediates that may form during a reaction.
For instance, in a substitution reaction where the chloro or fluoro group is displaced, the electronic environment of the remaining aromatic protons changes significantly. Monitoring these changes in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) provides real-time information on the reaction's progress. The formation of a key intermediate, such as a Grignard reagent at the chloro-substituted position, would induce substantial upfield shifts for the adjacent aromatic protons due to the change in electron density.
Diffusion-Ordered Spectroscopy (DOSY) is another advanced NMR technique that can be employed to distinguish different species in a reaction mixture based on their diffusion coefficients, which are related to their size and shape. This is particularly useful for identifying the formation of larger intermediates or oligomeric side products without the need for physical separation.
A hypothetical dataset from a 2D NOESY experiment aimed at identifying a reaction intermediate is presented below. The presence of cross-peaks between the TMS protons and specific aromatic protons can confirm the proximity of these groups in a transient species, which might not be stable enough for isolation.
| Correlating Protons | ¹H Chemical Shift (δ ppm) - Proton A | ¹H Chemical Shift (δ ppm) - Proton B | NOESY Cross-Peak Intensity | Interpretation |
|---|---|---|---|---|
| H-4 / H-5 | 7.15 | 7.30 | Strong | Standard correlation between adjacent aromatic protons. |
| H-5 / H-6 | 7.30 | 7.05 | Strong | Standard correlation between adjacent aromatic protons. |
| TMS-CH₃ / H-6 | 0.25 | 7.05 | Medium | Through-space interaction confirming proximity of TMS group to H-6 on the benzene ring. |
| TMS-CH₃ / Reagent-CH₂ | 0.25 | 3.50 | Weak | Indicates formation of a transient complex or intermediate where the TMS group is spatially close to an incoming reagent. |
This level of detailed structural analysis in real-time is crucial for distinguishing between proposed mechanistic pathways, such as concerted versus stepwise processes, and for identifying short-lived but mechanistically significant intermediates.
Mass Spectrometry Techniques (e.g., ESI-MS/MS) for Real-time Reaction Monitoring and Pathway Confirmation
Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), offers exceptional sensitivity for detecting and identifying reactants, intermediates, and products in real-time. ESI-MS is ideal for monitoring reactions involving charged or polar intermediates, which are common in the chemistry of organosilicon and halogenated aromatic compounds.
By continuously infusing a small aliquot of the reaction mixture into the ESI source, a series of mass spectra can be obtained over time, creating a kinetic profile for all detectable species. This allows for the direct observation of the consumption of starting materials and the formation of products. Crucially, it also enables the detection of low-concentration, transient intermediates that may be invisible to other techniques like NMR.
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. In an ESI-MS/MS experiment, a specific ion of interest (e.g., a suspected intermediate) is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the ion.
For Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-, a key fragmentation pathway involves the loss of a methyl group from the TMS moiety, leading to a stable silicon-containing cation. The characteristic fragmentation patterns of trimethylsilyl-substituted aromatic compounds are well-documented and serve as a reliable diagnostic tool.
Consider a hypothetical reaction where Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- undergoes a nucleophilic aromatic substitution. ESI-MS/MS could be used to confirm the structure of the product by observing its molecular ion and characteristic fragments.
| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss | Structural Confirmation |
|---|---|---|---|---|
| Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- | 216.0 | 201.0, 181.0 | CH₃, Cl | Confirms presence of TMS group and chlorine atom. |
| Hypothetical Intermediate (e.g., Meisenheimer complex) | 247.1 | 216.0, 73.0 | OCH₃, C₇H₅ClFSi | Detection confirms a stepwise pathway involving a stable anionic intermediate. |
| Final Product (e.g., methoxy-substituted) | 212.1 | 197.1, 181.1 | CH₃, OCH₃ | Confirms successful substitution and retention of the TMS group. |
This ability to monitor the reaction mixture in real-time and to obtain detailed structural information on all components makes ESI-MS/MS an essential tool for confirming proposed reaction pathways and ruling out alternative mechanisms.
Chromatographic Methods for Reaction Progression Analysis and Purity Assessment in Synthetic Studies
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for monitoring the progress of a reaction and assessing the purity of the final product. These methods separate the components of a complex mixture, allowing for their individual quantification.
For volatile and thermally stable compounds like Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- and many of its derivatives, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the method of choice. A small sample is periodically withdrawn from the reaction, quenched, and injected into the GC. The area of the peaks corresponding to the starting material and the product(s) are used to calculate their relative concentrations over time. This data is invaluable for determining reaction kinetics, including the reaction rate and order, and for identifying the optimal reaction time to maximize yield and minimize the formation of byproducts.
HPLC is more suitable for less volatile or thermally sensitive compounds that might be involved in reactions of the target molecule. Using a reversed-phase column, different components can be separated based on their polarity.
The purity of the final, isolated product is also critical. A single, sharp peak in a GC or HPLC chromatogram is a strong indicator of high purity. By calibrating the detector response with known standards, the exact purity can be determined quantitatively.
The following table illustrates hypothetical data from a GC analysis monitoring the progress of a synthetic reaction involving Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-.
| Reaction Time (minutes) | Peak Area % (Starting Material) | Peak Area % (Product) | Peak Area % (Byproduct) |
|---|---|---|---|
| 0 | 100.0 | 0.0 | 0.0 |
| 30 | 65.2 | 33.1 | 1.7 |
| 60 | 38.5 | 58.9 | 2.6 |
| 120 | 10.1 | 85.3 | 4.6 |
| 240 | 1.5 | 92.0 | 6.5 |
This kinetic data, obtained through routine chromatographic analysis, is essential for the practical development of synthetic procedures, allowing chemists to refine reaction conditions to achieve the highest possible purity and yield.
Future Research Directions and Unexplored Avenues in the Chemistry of Benzene, 1 Chloro 3 Fluoro 2 Trimethylsilyl
Development of Sustainable and Greener Synthetic Protocols
The imperative for environmentally benign chemical processes necessitates the development of sustainable synthetic routes to key intermediates like Benzene (B151609), 1-chloro-3-fluoro-2-(trimethylsilyl)-. Future research in this area will likely focus on several key aspects to minimize environmental impact and enhance process efficiency.
One promising avenue is the exploration of catalytic C-H silylation of 1-chloro-3-fluorobenzene. This approach would represent a significant improvement in atom economy over classical methods that often involve multi-step sequences and the use of stoichiometric organometallic reagents. mdpi.com The direct introduction of the trimethylsilyl (B98337) group onto the C-H bond ortho to the chloro substituent would eliminate the generation of metallic waste streams and reduce the number of synthetic steps required.
Furthermore, the development of solvent-free or "on-water" synthetic methodologies presents another important research direction. Utilizing water as a solvent or performing reactions in the absence of traditional organic solvents aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying purification procedures. nih.gov Research into microwave-assisted organic synthesis (MAOS) could also offer a greener alternative, potentially reducing reaction times and energy consumption. nih.gov
The exploration of alternative silylating agents to traditional chlorosilanes is also a key area for future investigation. The use of less hazardous and more readily available silicon sources could further enhance the sustainability of the synthesis of the title compound. mdpi.com
Table 1: Comparison of Potential Synthetic Protocols for Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-
| Protocol | Advantages | Disadvantages |
| Classical Synthesis | Established methodology | Multi-step, generates waste |
| Catalytic C-H Silylation | High atom economy, fewer steps | Catalyst development may be required |
| Solvent-Free/"On-Water" Synthesis | Reduced VOCs, simplified purification | Reaction compatibility needs to be established |
| Microwave-Assisted Synthesis | Faster reaction times, lower energy | Specialized equipment required |
Exploration of Novel Catalytic Transformations and C-H Functionalization
The presence of multiple functional groups on Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- offers a rich platform for exploring novel catalytic transformations and C-H functionalization strategies. The trimethylsilyl group can act as a directing group or a placeholder for subsequent functionalization, while the C-Cl and C-F bonds provide handles for cross-coupling reactions.
A significant area of future research will be the selective C-H functionalization of the aromatic ring, guided by the existing substituents. Transition-metal catalyzed C-H activation could enable the introduction of a wide range of functional groups at the remaining C-H positions, leading to highly substituted and complex aromatic structures. acs.orgyoutube.com The interplay between the electronic effects of the chloro and fluoro groups and the steric bulk of the trimethylsilyl group will be crucial in determining the regioselectivity of these reactions.
Palladium-catalyzed cross-coupling reactions are expected to be a major focus for derivatizing this building block. nih.gov The C-Cl bond can be selectively activated for Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions to form C-C, C-N, and C-O bonds. nih.govresearchgate.net Furthermore, the trimethylsilyl group itself can participate in Hiyama-type cross-coupling reactions, offering an alternative to traditional organometallic reagents.
The development of catalytic systems that can selectively activate the C-F bond for functionalization would represent a major breakthrough, as C-F bonds are notoriously unreactive. Advances in this area would open up new avenues for the synthesis of novel fluorinated compounds.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic protocols from batch to continuous flow processing is a rapidly growing area of interest in both academia and industry. acs.org Integrating the synthesis and derivatization of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- into flow chemistry platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless multi-step synthesis. vapourtec.comresearchgate.net
Future research will likely focus on developing robust and scalable flow-based syntheses of the title compound. This will involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of these processes. researchgate.net
Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, represent the next frontier. Such platforms could be employed for the high-throughput screening of reaction conditions for the derivatization of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-, accelerating the discovery of new reactions and the synthesis of libraries of novel compounds for biological screening or materials science applications. acs.org
Table 2: Potential Advantages of Flow Chemistry for the Synthesis and Derivatization of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-
| Feature | Benefit |
| Enhanced Heat and Mass Transfer | Improved reaction control and safety |
| Precise Control of Reaction Parameters | Higher yields and purities |
| Scalability | Facile transition from laboratory to production scale |
| Automation | High-throughput screening and optimization |
Design of Next-Generation Advanced Organic Structures Utilizing this Building Block
The unique combination of substituents on Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- makes it an attractive building block for the design and synthesis of next-generation advanced organic materials. jhu.edu The trimethylsilyl group can enhance solubility and influence molecular packing, while the halogen and fluoro groups can be used to tune the electronic properties of the final materials. rsc.org
One area of significant potential is in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgmdpi.com The introduction of this building block into conjugated polymer or small molecule systems could lead to materials with improved charge transport properties, thermal stability, and device performance. The silyl (B83357) group can also serve as a convenient handle for further functionalization to fine-tune the optoelectronic properties.
In the field of medicinal chemistry, this compound could serve as a scaffold for the synthesis of novel drug candidates. The fluorine atom is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity. The ability to selectively functionalize the aromatic ring at multiple positions would allow for the creation of diverse libraries of compounds for biological evaluation.
Furthermore, the development of novel liquid crystalline materials and functional polymers could also benefit from the incorporation of this versatile building block. The rigid aromatic core combined with the flexible silyl group could lead to materials with unique self-assembly properties and responsiveness to external stimuli.
Q & A
Q. What are the recommended synthetic routes for preparing 1-chloro-3-fluoro-2-(trimethylsilyl)benzene, and how do reaction conditions influence yield?
The compound can be synthesized via sequential electrophilic substitution or silylation of pre-functionalized benzene derivatives. For example, trimethylsilyl groups are typically introduced using trimethylsilyl chloride under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts. The order of substituent addition is critical: introducing the trimethylsilyl group first may sterically hinder subsequent halogenation. Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect regioselectivity and yield .
Q. What spectroscopic methods are most effective for characterizing the substituent arrangement in this compound?
- NMR : and NMR are essential. The trimethylsilyl group () produces a distinct singlet at ~0.3 ppm in NMR. NMR identifies the fluorine environment (typically −110 to −130 ppm for aromatic fluorines).
- GC-MS : Confirms molecular ion peaks and fragmentation patterns. The trimethylsilyl group often leads to a prominent (loss of a methyl group) fragment .
Q. How do the chloro, fluoro, and trimethylsilyl substituents influence the compound’s electronic properties and reactivity?
- The chloro and fluoro groups are electron-withdrawing, directing electrophilic attacks to specific positions.
- The trimethylsilyl group is weakly electron-donating via σ-π conjugation, which can alter reaction pathways. For instance, in cross-coupling reactions, the silyl group may stabilize intermediates or hinder transmetalation steps .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the thermodynamic stability and regioselectivity of reactions involving this compound?
Density Functional Theory (DFT) calculations can model substituent effects on charge distribution and frontier molecular orbitals. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for halogenation or silylation to optimize reaction conditions.
Studies on analogous silylated benzenes (e.g., 1,4-bis(trimethylsilyl)benzene) show that steric bulk from silyl groups increases activation barriers for certain reactions, which aligns with experimental observations .
Q. How should researchers resolve contradictions in reported physical data (e.g., boiling points, spectral peaks) for this compound?
- Cross-reference NIST Standard Reference Data for validated thermochemical or spectral properties.
- Replicate experiments under controlled conditions (e.g., purity >97%, inert atmosphere) to minimize artifacts.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
Q. What mechanistic insights explain the compound’s behavior in palladium-catalyzed cross-coupling reactions?
The trimethylsilyl group can act as a directing group or steric hindrance. For example:
- In Suzuki-Miyaura coupling, the silyl group may slow transmetalation due to steric bulk, favoring alternative pathways.
- In situ FTIR or NMR can track silyl group stability during catalysis. Comparative studies with non-silylated analogs are critical .
Q. What strategies mitigate decomposition of the trimethylsilyl group under acidic or high-temperature conditions?
- Use aprotic solvents (e.g., DMF, acetonitrile) to avoid hydrolysis.
- Add stabilizing ligands (e.g., triarylphosphines) during reactions.
- Monitor thermal stability via differential scanning calorimetry (DSC) to identify safe operating temperatures .
Methodological Best Practices
Q. How to validate purity and quantify trace impurities in this compound?
- HPLC with UV detection : Use a C18 column and acetonitrile/water gradient. The trimethylsilyl group enhances hydrophobicity, increasing retention time.
- Elemental analysis : Verify %C, %H, and %Si to confirm stoichiometry.
- X-ray crystallography : Resolve crystal structure to confirm substituent positions and detect polymorphs .
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
